![molecular formula C13H25NO2 B13521862 tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate: is an organic compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the piperidine ring in the presence of a base.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic conditions to form tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is investigated for its potential pharmacological properties. It may be a precursor to drugs targeting neurological pathways or other therapeutic areas.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-hydroxypiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate
Uniqueness
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to the presence of the ethyl group at the 3-position of the piperidine ring. This structural feature can influence its reactivity, biological activity, and overall properties compared to similar compounds. The specific stereochemistry (3R,4S) also plays a crucial role in its interactions and effectiveness in various applications.
This detailed overview provides a comprehensive understanding of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1 |
Clé InChI |
BNULKYYWEIHJLW-QWRGUYRKSA-N |
SMILES isomérique |
CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C |
SMILES canonique |
CCC1CNCCC1CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


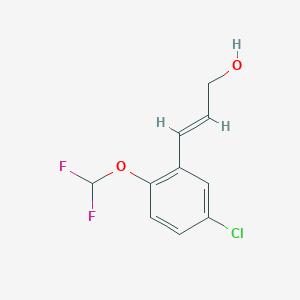

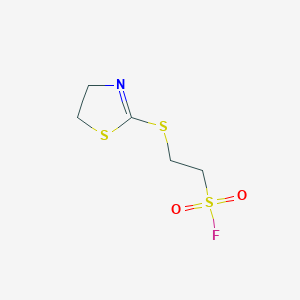
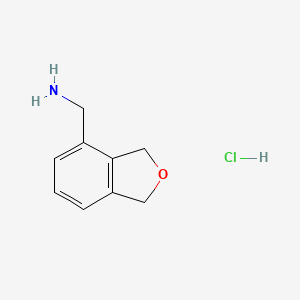
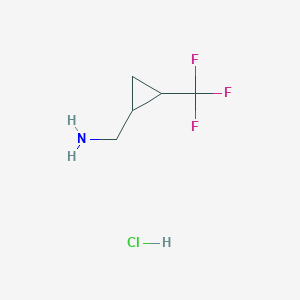
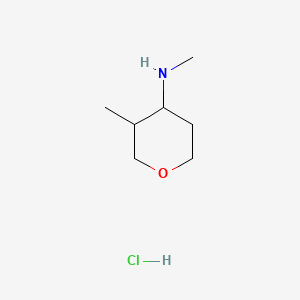

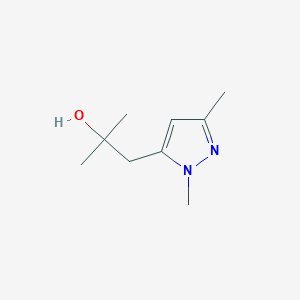
![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
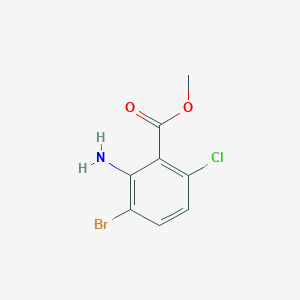
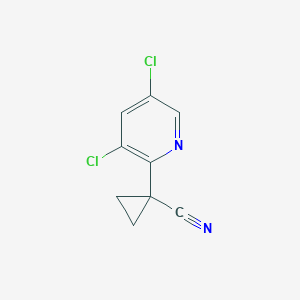

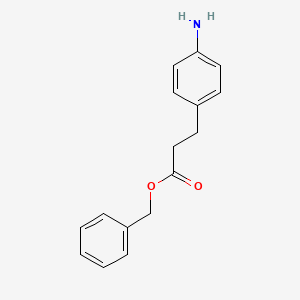
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
